molecular formula C15H19NO2 B14259389 Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate CAS No. 410538-58-8

Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate

Cat. No.: B14259389
CAS No.: 410538-58-8
M. Wt: 245.32 g/mol
InChI Key: XPGPGJGWCMROIB-UHFFFAOYSA-N
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Description

Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate is an organic compound with a unique structure that combines a cyclopentene ring with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate typically involves the reaction of 2-(cyclopent-1-en-1-yl)-6-methylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in methanolic NaOH.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate is unique due to the presence of both a cyclopentene ring and a carbamate group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

410538-58-8

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl N-[2-(cyclopenten-1-yl)-6-methylphenyl]carbamate

InChI

InChI=1S/C15H19NO2/c1-3-18-15(17)16-14-11(2)7-6-10-13(14)12-8-4-5-9-12/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)

InChI Key

XPGPGJGWCMROIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1C2=CCCC2)C

Origin of Product

United States

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